PIRMENOL -

PIRMENOL

Catalog Number: EVT-1536464
CAS Number:
Molecular Formula: C22H30N2O
Molecular Weight: 338.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pirmenol is synthesized through various chemical processes involving pyridine and formaldehyde, among other reagents. It is classified under antiarrhythmic drugs due to its ability to stabilize cardiac rhythm and prevent arrhythmic events.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pirmenol involves several key steps:

  1. Formation of the Pyridinemethanol Core: This initial step includes the reaction of pyridine with formaldehyde in the presence of a reducing agent to form the core structure.
  2. Substitution Reactions: The formed core undergoes alkylation with various alkylating agents to introduce necessary functional groups.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

In industrial settings, these processes are scaled up using large reactors to optimize yield and purity while maintaining controlled reaction conditions .

Molecular Structure Analysis

Structure and Data

Pirmenol's molecular formula is C16H22N2OC_{16}H_{22}N_2O, and it has a molecular weight of approximately 258.36 g/mol. The compound features a complex structure that includes a pyridine ring, which is essential for its biological activity.

  • Key Structural Features:
    • Pyridine ring
    • Hydroxyl group (from the methanol component)
    • Alkyl substituents that influence its pharmacological properties
Chemical Reactions Analysis

Reactions and Technical Details

Pirmenol participates in various chemical reactions, including:

  1. Oxidation: It can be oxidized to form quinone derivatives using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Quinone derivatives can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
  3. Substitution Reactions: Electrophilic aromatic substitution can occur on the aromatic ring, allowing for further functionalization of the molecule.

These reactions are crucial for modifying Pirmenol's structure to enhance its therapeutic efficacy or to study its metabolites .

Mechanism of Action

Process and Data

Pirmenol's mechanism of action primarily involves:

  • Lengthening Repolarization: By inhibiting specific potassium channels in cardiac myocytes, Pirmenol prolongs the action potential duration, thereby stabilizing heart rhythm.
  • Inhibition of Tachyarrhythmias: At concentrations around 5 µM, it effectively inhibits tachyarrhythmias induced by prolonged afterdepolarizations in isolated heart tissues .

This pharmacological profile makes Pirmenol effective in managing various forms of cardiac arrhythmias.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pirmenol exhibits several notable physical and chemical properties:

  • Physical State: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in water and various organic solvents, which facilitates its formulation for clinical use.
  • Stability: The compound shows stability at room temperature but may degrade under certain conditions, such as exposure to light or moisture.

These properties are essential for understanding how Pirmenol behaves in different environments, affecting its formulation and delivery methods .

Applications

Scientific Uses

Pirmenol is primarily utilized in cardiology as an antiarrhythmic agent. Its applications include:

  • Treatment of Ventricular Arrhythmias: Used clinically to manage patients with life-threatening ventricular arrhythmias.
  • Research Applications: Investigated for its effects on cardiac ion channels, contributing to studies on cardiac physiology and pharmacology.

Additionally, ongoing research explores its potential effects on other cardiovascular conditions and its metabolic pathways .

Introduction to Pirmenol as an Antiarrhythmic Agent

Historical Development and Pharmacological Classification

Pirmenol hydrochloride (CI-845) emerged as a significant antiarrhythmic agent in the early 1980s through systematic pharmacological development. Its initial clinical evaluation demonstrated promising efficacy in suppressing ventricular arrhythmias, with a seminal 1982 study reporting a 90% or greater reduction in premature ventricular complexes (PVCs) in patients following intravenous administration of 70-150 mg doses [1]. This foundational research established pirmenol's clinical potential, highlighting its efficacy, favorable pharmacokinetic profile with a terminal half-life of 7-9.4 hours, and minimal acute toxicity [1]. Pharmacologically, pirmenol was initially categorized as a Class IA antiarrhythmic due to its sodium channel blocking properties. However, emerging electrophysiological data revealed distinctive characteristics, prompting ongoing debate regarding its precise classification—a complexity explored in subsequent sections. Its development pathway exemplifies the evolution of cardiac antiarrhythmic therapy during a period of intense investigation into ion channel modulation.

Structural and Chemical Properties of Pirmenol Hydrochloride

Pirmenol hydrochloride, chemically designated as 4-[(2R,6S)-2,6-dimethyl-1-piperidyl]-1-phenyl-1-pyridin-2-yl-butan-1-ol hydrochloride, possesses a molecular formula of C₂₂H₃₁ClN₂O and a molecular weight of 374.95 g/mol [3] [6]. The compound typically presents as a white to yellow solid with a melting point range of 171-172°C [6]. Its chemical structure incorporates a chiral piperidine moiety and exists predominantly as the racemic cis isomer. Key physicochemical properties include:

Table 1: Fundamental Chemical Properties of Pirmenol Hydrochloride

PropertyValue/DescriptionReference
CAS Registry Number61477-94-9 [6]
SynonymsCI-845, Pirmavar, (±)-Pirmenol hydrochloride [3] [6] [9]
Molecular FormulaC₂₂H₃₁ClN₂O [3] [6]
Molecular Weight374.95 g/mol [3]
SolubilityHighly soluble in water (100 mg/mL), soluble in DMSO (66.67 mg/mL) [3]
Storage StabilityStable when sealed in dry conditions at room temperature [6]

The hydrochloride salt form significantly enhances water solubility compared to the free base (68252-19-7), a critical factor for bioavailability in oral formulations [3] [9]. The structural features, particularly the aromatic pyridine and phenyl groups linked to the piperidine nitrogen via a butanol chain, facilitate interactions with cardiac ion channels and muscarinic receptors, underpinning its pharmacological activity [4].

Position Within Class I Antiarrhythmic Agents: IA vs. IB vs. IC Debate

Pirmenol's classification within the Vaughan Williams system has been a subject of considerable scientific debate due to its mixed electrophysiological profile. Initially characterized as Class IA based on its sodium channel blocking properties and moderate effect on action potential duration, subsequent research revealed significant deviations from typical IA agents like quinidine:

  • Minimal QT Prolongation: A pivotal double-blind study demonstrated pirmenol's stark contrast to quinidine regarding repolarization effects. While quinidine significantly prolonged the QT interval (46 ± 30 ms) and JT interval (41 ± 36 ms), pirmenol induced only negligible changes (QT: 8 ± 9 ms; JT: -2 ± 10 ms) [2]. This minimal QT effect challenges its classification alongside prototypical QT-prolonging Class IA drugs.

  • Potassium Channel Blockade: Voltage-clamp studies in rabbit Purkinje fibers revealed pirmenol's potent blockade of the delayed rectifying potassium current (Iₓ), with a K_D value of 1 μmol/L, a mechanism shared with Class III agents but atypical for pure Class I drugs [8]. Paradoxically, this potassium channel blockade at lower concentrations (0.5-5 μmol/L) prolongs action potential duration (APD), yet at higher concentrations (≥10 μmol/L), APD shortens, indicating concentration-dependent effects [8].

  • Sodium Channel Kinetics: Pirmenol exhibits use-dependent sodium channel blockade, characteristic of Class I agents, but with distinct recovery kinetics. It depresses maximum upstroke velocity (Vₘₐₓ) and shifts the steady-state inactivation curve (h∞) negatively, indicating preferential binding to inactivated sodium channels [8]. Recovery from block occurs with a time constant of 6.7 seconds at -105 mV [8], placing it between the fast kinetics of IB agents (e.g., lidocaine) and slower IA agents.

  • Muscarinic Receptor Antagonism: Pirmenol demonstrates significant affinity for muscarinic M₂ receptors (Ki ≈ 1.9 μM in guinea pig left atrium), approximately sevenfold higher than for M₃ receptors found in exocrine glands and smooth muscle [4]. This selectivity profile contributes to its clinical effects without profound peripheral anticholinergic side effects.

Table 2: Comparative Electrophysiological Effects of Pirmenol vs. Standard Antiarrhythmic Classes

PropertyClass IA (Quinidine)Class IB (Lidocaine)PirmenolReference
Sodium Channel BlockModerateFast/LowModerate/Intermediate [2] [8]
Vₘₐₓ DepressionSignificantMinimalModerate (Use-dependent) [8]
APD/QT EffectProlongationShorteningMinimal prolongation [2]
Potassium Block (Iₓ)VariableWeakPotent (KD: 1 μM) [8]
Muscarinic BlockSignificant (Non-selective)MinimalSelective (M2 > M3) [4]
Recovery Time ConstantSlow (>10 s)Fast (<1 s)Intermediate (~6.7 s) [8]

This unique combination of effects—moderate sodium channel blockade with fast kinetics, potent Iₓ blockade at therapeutic concentrations, minimal QT prolongation, and selective M₂ antagonism—defies simple classification. While possessing features across Class IA (sodium block, some APD prolongation potential), Class III (potassium block), and distinct muscarinic effects, pirmenol represents a hybrid antiarrhythmic agent with a unique electrophysiological signature [2] [8]. Its pharmacological profile underscores the limitations of rigid classification systems and highlights the importance of agent-specific electrophysiological data for clinical application.

Table 3: Systematic Chemical Identifiers for Pirmenol

Identifier TypeDesignation
IUPAC Name4-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]-1-phenyl-1-(pyridin-2-yl)butan-1-ol hydrochloride
CAS Registry (HCl)61477-94-9
CAS Registry (Free Base)68252-19-7
PubChem CID (HCl)76965981
Key Synonyms(±)-Pirmenol HCl; CI-845; Pirmavar; Pimenol
ChEBINot Assigned
ChemSpider ID30757736 (HCl)
InChIKey (Free Base)GXHLYYBZIQPNQZ-DTORHVGOSA-N

Properties

Product Name

PIRMENOL

IUPAC Name

4-(2,6-dimethylpiperidin-1-yl)-1-phenyl-1-pyridin-2-ylbutan-1-ol

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3

InChI Key

APUDBKTWDCXQJA-UHFFFAOYSA-N

Synonyms

CI 845
cis-alpha-(3-(2,6-dimethyl-1-piperidinyl)propyl)-alpha-phenyl-2-pyridinemethanol monohydrochloride
pirmenol
pirmenol hydrochloride

Canonical SMILES

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.